molecular formula C14H27ClN2O2 B3060229 Tert-butyl 8-azaspiro[4.5]dec-1-ylcarbamate hydrochloride CAS No. 2055405-79-1

Tert-butyl 8-azaspiro[4.5]dec-1-ylcarbamate hydrochloride

Cat. No. B3060229
CAS RN: 2055405-79-1
M. Wt: 290.83
InChI Key: HPDUJHFMCCXOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 8-azaspiro[4.5]dec-1-ylcarbamate hydrochloride is a chemical compound with the molecular formula C14H27ClN2O2 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14 H26 N2 O2 . Cl H . The exact structure would require more specific information such as a crystallographic study or spectroscopic data.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.82938 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

1. NMR Spectroscopy in Determining Molecular Structure

Tert-butyl 8-azaspiro[4.5]dec-1-ylcarbamate hydrochloride's structure and configuration have been explored using NMR spectroscopy. This study focuses on understanding the molecular structure through nuclear Overhauser effect spectroscopy (NOESY) and chemical shift anisotropy analyses, crucial for pharmaceutical and chemical research (Jakubowska et al., 2013).

2. Antiviral Research

This compound's derivatives have shown significant potential in antiviral research, particularly against human coronaviruses and influenza viruses. The specific antiviral activity of these derivatives highlights their potential in developing new therapeutic agents (Apaydın et al., 2019).

3. Synthesis and Biologically Active Compounds

Research has also been conducted on synthesizing and studying biologically active compounds derived from this compound. These studies include creating novel compound classes and examining their molecular properties, essential for drug discovery and development (Amirani Poor et al., 2018).

4. Spirocyclization in Organic Synthesis

Spirocyclization techniques using derivatives of this compound have been investigated, providing valuable insights into organic synthesis methods. Such research contributes to the development of new synthetic pathways for complex molecules (Diaba et al., 2013).

5. Development of Antiviral Molecules

Research into N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, related to this compound, has shown promising antiviral activities, particularly against influenza A/H3N2 virus and human coronavirus 229E. This highlights the role of such compounds in developing new classes of antiviral molecules (Apaydın et al., 2020).

6. Methodology Development in Organic Chemistry

The compound has been involved in developing methodologies for synthesizing other biologically active heterocyclic compounds, furthering the understanding of organic chemistry and synthesis techniques (Moskalenko & Boev, 2012).

7. Copper-Catalyzed Reactions

The this compound derivatives have been used in copper-catalyzed reactions, contributing to pharmaceutical and agrochemical research. This involves processes like dearomatization and denitration, critical for creating complex molecular structures (Wu et al., 2019).

properties

IUPAC Name

tert-butyl N-(8-azaspiro[4.5]decan-4-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-11-5-4-6-14(11)7-9-15-10-8-14;/h11,15H,4-10H2,1-3H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDUJHFMCCXOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC12CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2055405-79-1
Record name Carbamic acid, N-8-azaspiro[4.5]dec-1-yl-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055405-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 8-azaspiro[4.5]dec-1-ylcarbamate hydrochloride
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Tert-butyl 8-azaspiro[4.5]dec-1-ylcarbamate hydrochloride

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